molecular formula C11H22O2 B073587 9-Methyldecanoic acid CAS No. 1119-63-7

9-Methyldecanoic acid

Cat. No.: B073587
CAS No.: 1119-63-7
M. Wt: 186.29 g/mol
InChI Key: VSAJTRPXXNCHGB-UHFFFAOYSA-N
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Description

9-Methyldecanoic acid is a medium-chain fatty acid with the molecular formula C11H22O2. This compound is also known by other names such as 9-methylcapric acid and isoundecanoic acid .

Scientific Research Applications

9-Methyldecanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a standard in analytical chemistry for the calibration of instruments.

    Biology: The compound is studied for its role in metabolic pathways and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a biomarker for certain diseases.

    Industry: this compound is used in the production of specialty chemicals, lubricants, and surfactants

Safety and Hazards

The safety data sheet for 9-Methyldecanoic acid indicates that it should be handled with personal protective equipment to avoid dust formation and inhalation of vapours, mist, or gas . It should be stored in a cool place, in a tightly closed container, in a dry and well-ventilated area . In case of contact with skin or eyes, or if swallowed or inhaled, medical attention should be sought immediately .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-methyldecanoic acid can be achieved through various methods. One common approach involves the oxidation of 9-methyldecanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to ensure complete oxidation to the carboxylic acid.

Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic hydrogenation of 9-methyldecanoate esters. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The ester is first prepared by esterification of 9-methyldecanol with a suitable carboxylic acid, followed by hydrogenation to yield the desired acid .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidation products, including aldehydes and ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol, 9-methyldecanol, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in substitution reactions, particularly nucleophilic acyl substitution, where the carboxyl group is replaced by other functional groups. Common reagents for these reactions include thionyl chloride and phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Thionyl chloride, phosphorus tribromide, anhydrous conditions.

Major Products Formed:

    Oxidation: Aldehydes, ketones.

    Reduction: 9-Methyldecanol.

    Substitution: Various acyl derivatives depending on the substituent introduced.

Comparison with Similar Compounds

    Decanoic acid: A straight-chain fatty acid with similar properties but lacking the methyl group at the ninth position.

    Nonanoic acid: A shorter-chain fatty acid with one less carbon atom.

    Undecanoic acid: A longer-chain fatty acid with one additional carbon atom.

Uniqueness: 9-Methyldecanoic acid is unique due to the presence of a methyl group at the ninth position, which can influence its physical and chemical properties. This structural feature can affect its reactivity, solubility, and interaction with biological molecules, distinguishing it from other medium-chain fatty acids .

Properties

IUPAC Name

9-methyldecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2/c1-10(2)8-6-4-3-5-7-9-11(12)13/h10H,3-9H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSAJTRPXXNCHGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415547
Record name 9-methyldecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119-63-7
Record name 9-Methyldecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-methyldecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Methyldecanoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DBV7VPE72X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 9-Methyldecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034456
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural significance of 9-methyldecanoic acid in bacterial lipopolysaccharides (LPS)?

A1: this compound is a constituent of lipid A, the hydrophobic anchor of LPS molecules found in the outer membrane of Gram-negative bacteria. In Pseudomonas maltophilia, it exists primarily as an ester-linked fatty acid within lipid A. [, ] This structural feature contributes to the overall architecture and stability of the bacterial membrane.

Q2: Has this compound been identified in any other organisms besides bacteria?

A2: Yes, this compound has been found in the marine green alga Bryopsis sp. as part of kahalalide K, a cyclic depsipeptide with potential therapeutic properties. []

Q3: Can bacteria utilize this compound as a carbon source for growth and biosynthesis?

A3: Research suggests that Pseudomonas oleovorans can utilize this compound as a sole carbon source to produce poly(β-hydroxyalkanoate)s (PHAs). [] This bacterium incorporates the branched structure of this compound into the resulting polymer.

Q4: Are there analytical methods to identify and quantify this compound in biological samples?

A4: Gas chromatography coupled with mass spectrometry (GC-MS) has been successfully employed to identify and characterize this compound in bacterial extracts. [] This technique allows for the separation and detection of different fatty acids based on their mass-to-charge ratios.

Q5: What is the biosynthetic pathway of this compound in bacteria?

A5: While the exact biosynthetic pathway of this compound in bacteria hasn't been fully elucidated in the provided papers, it's likely synthesized through a variation of fatty acid biosynthesis pathways involving branched-chain intermediates. Further research is needed to confirm the specific enzymes and precursors involved.

Q6: What are the potential implications of this compound presence in bacterial LPS for host-pathogen interactions?

A6: The structure of lipid A, including its fatty acid composition, can influence the host immune response to bacterial infection. Variations in lipid A structure, such as the presence of this compound, may impact the recognition of LPS by the host immune system and subsequent downstream signaling events. []

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